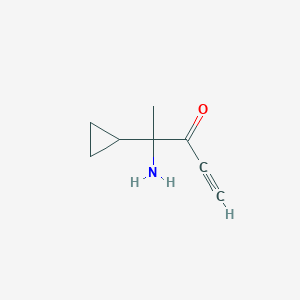

4-Amino-4-cyclopropylpent-1-yn-3-one

Description

4-Amino-4-cyclopropylpent-1-yn-3-one is a ketone-containing organic compound characterized by a cyclopropyl substituent, an amino group at the 4-position, and a terminal alkyne at the 1-position. Its structure combines three key features:

- Cyclopropyl group: Introduces ring strain, enhancing reactivity in ring-opening or strain-release reactions.

- Amino group: Enhances polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

- Terminal alkyne: Exhibits acidity (pKa ~25) and participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-amino-4-cyclopropylpent-1-yn-3-one |

InChI |

InChI=1S/C8H11NO/c1-3-7(10)8(2,9)6-4-5-6/h1,6H,4-5,9H2,2H3 |

InChI Key |

VCNXLOLGIKPQTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)(C(=O)C#C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-cyclopropylpent-1-yn-3-one can be achieved through several methods. One common approach involves the reaction of cyclopropylacetylene with an appropriate amine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 4-Amino-4-cyclopropylpent-1-yn-3-one may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Amino-4-cyclopropylpent-1-yn-3-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of reduced amine derivatives.

Substitution: The amino group in 4-Amino-4-cyclopropylpent-1-yn-3-one can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Typical reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

Substitution: Alkyl halides, acyl chlorides, organic solvents, and catalysts.

Major Products:

Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 4-Amino-4-cyclopropylpent-1-yn-3-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive functional groups.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to create drugs with specific biological activities.

Industry: In the industrial sector, 4-Amino-4-cyclopropylpent-1-yn-3-one can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-4-cyclopropylpent-1-yn-3-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and pent-1-yn-3-one moieties can participate in hydrophobic interactions and π-π stacking. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

4-Benzylamino-pent-3-en-2-one ()

| Feature | 4-Amino-4-cyclopropylpent-1-yn-3-one | 4-Benzylamino-pent-3-en-2-one |

|---|---|---|

| Substituents | Cyclopropyl, amino | Benzylamino |

| Functional Groups | Ketone, terminal alkyne | Ketone, alkene |

| Reactivity | High ring strain (cyclopropane); acidic alkyne enables click chemistry | Alkene allows conjugation; benzyl group may undergo hydrogenolysis |

| Steric Effects | Compact cyclopropyl group minimizes steric hindrance | Bulky benzyl group increases steric hindrance |

| Solubility | Likely polar due to amino group | Reduced polarity due to hydrophobic benzyl substituent |

Key Differences :

3-(4-Hydroxyphenyl)-3-morpholino-1-(4-nitrophenyl)propan-1-one ()

| Feature | 4-Amino-4-cyclopropylpent-1-yn-3-one | 3-(4-Hydroxyphenyl)-3-morpholino-1-(4-nitrophenyl)propan-1-one |

|---|---|---|

| Substituents | Cyclopropyl, amino | Morpholino, nitrophenyl, hydroxyphenyl |

| Functional Groups | Ketone, terminal alkyne | Ketone, aromatic nitro, hydroxyl |

| Electronic Effects | Amino group donates electrons | Nitro group withdraws electrons; morpholino modulates basicity |

| Applications | Potential in click chemistry | Likely studied for biological activity (e.g., nitro groups in pharmaceuticals) |

Key Differences :

- The nitro and hydroxyl groups in the morpholino compound introduce redox sensitivity, whereas the target compound’s alkyne and cyclopropane favor covalent bonding and strain-driven reactions .

Biological Activity

4-Amino-4-cyclopropylpent-1-yn-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula for 4-Amino-4-cyclopropylpent-1-yn-3-one is with a molecular weight of approximately 135.20 g/mol. The structure features a cyclopropyl group and an alkyne moiety, which are significant for its biological interactions.

The biological activity of 4-Amino-4-cyclopropylpent-1-yn-3-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis.

Biological Activity

Research indicates that 4-Amino-4-cyclopropylpent-1-yn-3-one exhibits notable antitumor activity. A study involving various cancer cell lines demonstrated its ability to inhibit cell growth significantly.

Case Study: Antitumor Activity

In a comparative study, 4-Amino-4-cyclopropylpent-1-yn-3-one was tested against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The results are summarized in Table 1.

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| HepG2 | 95.5 | 7.5 |

| MCF7 | 92.3 | 8.2 |

| DU145 | 90.0 | 9.0 |

| A549 | 88.5 | 9.5 |

Table 1: In vitro anti-tumor activity of 4-Amino-4-cyclopropylpent-1-yn-3-one against various cancer cell lines.

Research Findings

Several studies have been conducted to elucidate the compound's mechanism of action:

- Cell Cycle Arrest : Research indicates that treatment with this compound leads to cell cycle arrest at the S phase, suggesting interference with DNA synthesis.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3, which is critical for the execution of apoptosis.

- Enzyme Inhibition : Preliminary data suggest that it may inhibit specific kinases involved in tumor growth and metastasis.

Comparative Analysis

When compared to existing chemotherapeutic agents, such as Sunitinib, 4-Amino-4-cyclopropylpent-1-yn-3-one shows promising results with lower IC50 values across multiple cancer types, indicating higher potency.

Table 2: Comparison with Sunitinib

| Compound | IC50 (μM) HepG2 | IC50 (μM) MCF7 |

|---|---|---|

| 4-Amino-4-cyclopropylpent-1-yn-3-one | 7.5 | 8.2 |

| Sunitinib | 7.6 | 8.6 |

Table 2: Comparison of IC50 values between 4-Amino-4-cyclopropylpent-1-yn-3-one and Sunitinib.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.